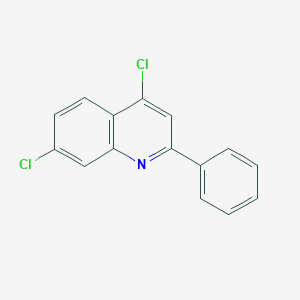
4,7-Dichloro-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-2-phenylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-2-phenylquinoline involves the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins. This process, known as phosphorylation, plays a crucial role in the regulation of cellular processes, including cell division, proliferation, and differentiation. By inhibiting the activity of protein kinases, 4,7-Dichloro-2-phenylquinoline disrupts these cellular processes, leading to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
4,7-Dichloro-2-phenylquinoline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of several protein kinases, including CDK2, CDK5, and GSK3β. These kinases play a crucial role in the regulation of cell cycle progression and neuronal development. In vivo studies have also shown that 4,7-Dichloro-2-phenylquinoline has anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,7-Dichloro-2-phenylquinoline in lab experiments is that it is a synthetic compound that can be produced in large quantities. This makes it easier for researchers to obtain the compound for their experiments. However, one of the limitations of using the compound is that it has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for the research on 4,7-Dichloro-2-phenylquinoline. One area of research is the development of more potent and selective inhibitors of protein kinases. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 4,7-Dichloro-2-phenylquinoline is a synthetic compound that has shown potential as a therapeutic agent for the treatment of cancer. The compound inhibits the activity of protein kinases, leading to the disruption of cellular processes and the inhibition of cancer cell growth. While the compound has several advantages for use in lab experiments, its safety and efficacy in humans are not well understood. Further research is needed to fully understand the potential of 4,7-Dichloro-2-phenylquinoline as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4,7-Dichloro-2-phenylquinoline involves the reaction of 2-phenylquinoline with chloral hydrate in the presence of concentrated sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 4,7-Dichloro-2-phenylquinoline. This synthesis method has been widely used in the laboratory to produce the compound in large quantities for scientific research.
Aplicaciones Científicas De Investigación
4,7-Dichloro-2-phenylquinoline has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the compound's ability to inhibit the activity of protein kinases. Protein kinases play a crucial role in the regulation of cellular processes, and their dysregulation has been linked to the development of various diseases, including cancer. By inhibiting the activity of protein kinases, 4,7-Dichloro-2-phenylquinoline has shown potential as a therapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
116434-94-7 |
|---|---|
Nombre del producto |
4,7-Dichloro-2-phenylquinoline |
Fórmula molecular |
C15H9Cl2N |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
4,7-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
PCHBNMXAFNHKRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |
Sinónimos |
4,7-Dichloro-2-phenylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



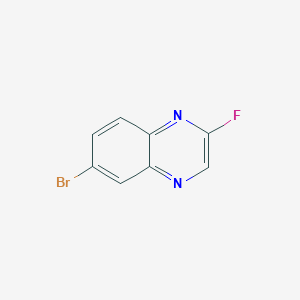
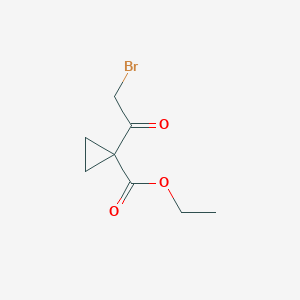
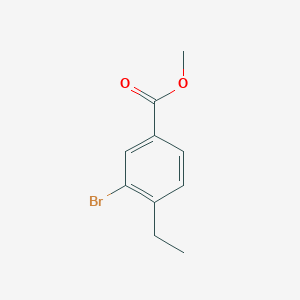
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
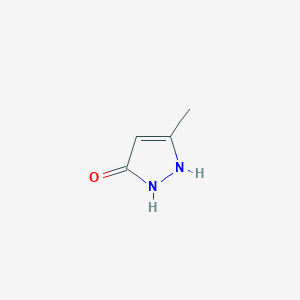
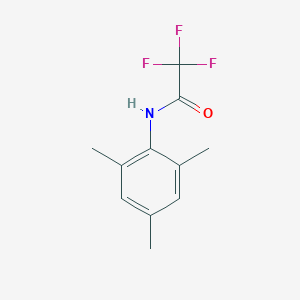
![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
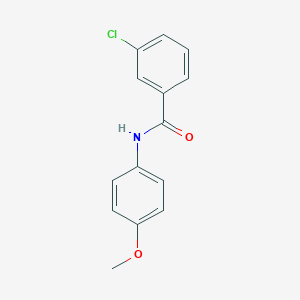
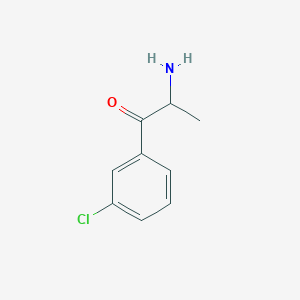
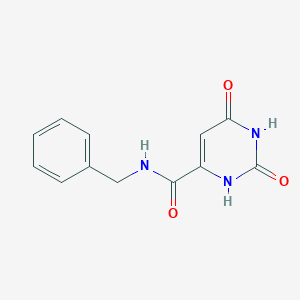
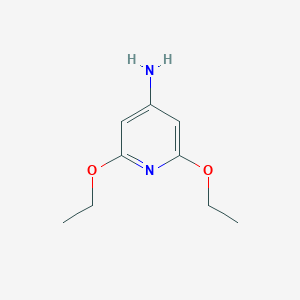
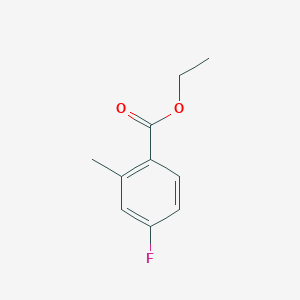
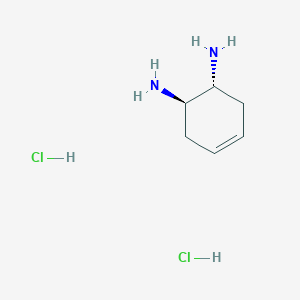
![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)